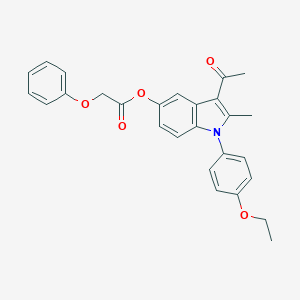![molecular formula C25H26N2O5S B376030 2-[(5-ciano-4-(4-metoxifenilmetoxifenil)-2-oxo-3,4-dihidro-1H-piridin-6-il)sulfanil]acetato de prop-2-il CAS No. 310454-20-7](/img/structure/B376030.png)
2-[(5-ciano-4-(4-metoxifenilmetoxifenil)-2-oxo-3,4-dihidro-1H-piridin-6-il)sulfanil]acetato de prop-2-il
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.6g/mol. The purity is usually 95%.
BenchChem offers high-quality propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de láser
Se han sintetizado compuestos con características estructurales similares para su posible uso en aplicaciones de láser . La presencia de grupos metoxilo y ciano puede influir en la forma cristalina y las características optoelectrónicas, que son cruciales para el rendimiento del láser. Dichos compuestos pueden exhibir emisión espontánea amplificada (ASE) y láser bombeado ópticamente, que son valiosos para desarrollar nuevos tipos de láseres.
Fotoluminiscencia
Los grupos ciano y arilo dentro de la estructura sugieren que este compuesto podría usarse para desarrollar materiales con propiedades de fotoluminiscencia en estado sólido . Estos materiales pueden emitir luz en la región verde-amarilla del espectro visible y podrían usarse en el desarrollo de nuevos sistemas de detección luminiscente.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substances in the body .
Pharmacokinetics
Based on its structure, it’s likely that it’s absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of certain substances in the body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its absorption or metabolism .
Propiedades
IUPAC Name |
propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-16(2)32-24(29)15-33-25-20(13-26)19(12-23(28)27-25)18-9-10-21(30-3)22(11-18)31-14-17-7-5-4-6-8-17/h4-11,16,19H,12,14-15H2,1-3H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHYSDJSBWBPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Bromo-4-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B375948.png)

![N-{1-[(3-bromo-4-methylanilino)carbonyl]cyclohexyl}-2-pyridinecarboxamide](/img/structure/B375951.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B375953.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-phenylacrylate](/img/structure/B375954.png)
![N-(3-bromo-4-methylphenyl)-N-[1-(3-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]amine](/img/structure/B375955.png)
![ETHYL 1-ETHYL-2-METHYL-5-[(2-PHENOXYACETYL)OXY]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B375956.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B375960.png)
![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375962.png)




